molecular formula C9H7NO3 B1628936 Methyl 3-cyano-5-hydroxybenzoate CAS No. 453565-76-9

Methyl 3-cyano-5-hydroxybenzoate

Cat. No.: B1628936
CAS No.: 453565-76-9
M. Wt: 177.16 g/mol
InChI Key: KDZKUPKPTGAQPV-UHFFFAOYSA-N
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Description

Methyl 3-cyano-5-hydroxybenzoate is an organic compound with the molecular formula C9H7NO3 It is a derivative of benzoic acid, characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) on the benzene ring, along with a methyl ester group (-COOCH3)

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-cyano-5-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-cyano-5-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-cyano-5-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 3-cyano-5-oxobenzoate.

    Reduction: The cyano group can be reduced to an amine group, yielding methyl 3-amino-5-hydroxybenzoate.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxyl group in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Methyl 3-cyano-5-oxobenzoate

    Reduction: Methyl 3-amino-5-hydroxybenzoate

    Substitution: Various alkyl or acyl derivatives

Scientific Research Applications

Methyl 3-cyano-5-hydroxybenzoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications.

    Biology: The compound can be used in the development of biochemical assays and as a precursor for biologically active molecules.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-cyano-5-hydroxybenzoate depends on its specific application. In chemical reactions, the cyano and hydroxyl groups can participate in various transformations, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

    Methyl 3-cyano-4-hydroxybenzoate: Similar structure but with the hydroxyl group at the 4-position.

    Methyl 3-amino-5-hydroxybenzoate: Contains an amino group instead of a cyano group.

    Methyl 3-cyano-5-methoxybenzoate: Contains a methoxy group instead of a hydroxyl group.

Uniqueness: Methyl 3-cyano-5-hydroxybenzoate is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential applications. The combination of the cyano and hydroxyl groups on the benzene ring allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

methyl 3-cyano-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZKUPKPTGAQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620496
Record name Methyl 3-cyano-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453565-76-9
Record name Methyl 3-cyano-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 3-allyloxy-5-cyanobenzoate (1.5 g, 6.9 mmol) and tetrabutylammonium iodide (2.8 g, 7.6 mmol) in dichloromethane (38 mL) at −78° C., under argon, was treated with a solution of 1M boron trichloride in dichloromethane (24 mL, 24 mmol). After 5 minutes at −78° C., the reaction mixture was stirred at ambient temperature for 1 hour. The reaction was then quenched with ice water and stirred for an additional 30 minutes. The organic layer was washed with saturated sodium bicarbonate, dried over anhydrous sodium sulfate, filtered and concentrated. Silica gel chromatography using a gradient of 20-30% ethyl acetate/hexanes afforded 811 mg (67%) of methyl 3-cyano-5-hydroxybenzoate as a light yellow solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
catalyst
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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